N'-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide
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Overview
Description
N’-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide is a chemical compound that belongs to the class of benzothiazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzothiazine ring fused with a dichlorobenzohydrazide moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of N’-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 2H-1,4-benzothiazine-3-one. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N’-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N’-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
N’-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide can be compared with other similar compounds, such as:
N’-(2H-1,4-benzothiazin-3-yl)-4-fluorobenzohydrazide: This compound has a fluorine atom instead of chlorine, which can affect its chemical properties and biological activities.
N’-(7-chloro-2H-1,4-benzothiazin-3-yl)-5-nitro-2-furohydrazide: This compound contains additional functional groups, which can lead to different reactivity and applications.
3-(2H-1,4-benzothiazin-3-yl)-2-methylchromones: These compounds have a chromone moiety, which can influence their biological activities and potential therapeutic uses.
The uniqueness of N’-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide lies in its specific structure and the presence of dichlorobenzohydrazide, which imparts distinct chemical and biological properties.
Properties
CAS No. |
78959-11-2 |
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Molecular Formula |
C15H11Cl2N3OS |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
N'-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-9-5-6-10(11(17)7-9)15(21)20-19-14-8-22-13-4-2-1-3-12(13)18-14/h1-7H,8H2,(H,18,19)(H,20,21) |
InChI Key |
PKGSXRABBCGJEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2S1)NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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